4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C26H28N2O5 and its molecular weight is 448.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that exhibits significant biological activity. Its structure features a benzofuran moiety, known for various pharmacological properties, and a pyrrolidone ring that enhances its potential as a therapeutic agent. This article focuses on the biological activities associated with this compound, including its anticancer properties, enzyme inhibitory effects, and overall therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N2O5, and it has a molecular weight of approximately 434.5 g/mol. The presence of functional groups such as hydroxyl and carbonyl contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing benzofuran and pyrrolidone moieties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including Hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3). Results indicated that it exhibits cytotoxic effects with an IC50 value in the range of 11–17 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 4.17–8.87 µM) .
- Mechanism of Action : The compound was found to inhibit key signaling pathways involved in cancer progression, including PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively . This inhibition suggests a potential mechanism for inducing apoptosis in cancer cells.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic applications:
- PI3K and VEGFR-2 Inhibition : As mentioned earlier, the compound effectively inhibits these enzymes, which play significant roles in tumor growth and angiogenesis. The selectivity of inhibition indicates its potential as a targeted therapy .
Case Studies
Several research articles provide insights into the biological activity of similar compounds:
- Antitumor Efficacy : A study demonstrated that benzofuran derivatives exhibited significant antitumor activity against ovarian cancer cell lines, with some derivatives showing IC50 values as low as 11 µM . This highlights the potential for developing new anticancer agents based on the benzofuran scaffold.
- Cell Cycle Analysis : In HeLa cells treated with related compounds, cell cycle arrest was observed at the G1/S phase, indicating a disruption in normal cell proliferation processes . Apoptosis was also induced, with significant percentages of cells entering the pre-G1 phase after treatment.
Summary Table of Biological Activities
Activity Type | Description | IC50 Values | Notes |
---|---|---|---|
Anticancer | Inhibition of cancer cell proliferation | 11–17 µM (various lines) | Effective against HePG2, MCF-7, HeLa |
Enzyme Inhibition | PI3K and VEGFR-2 | PI3K: 2.21 nM; VEGFR-2: 68 nM | Targeted inhibition for cancer therapy |
Apoptosis Induction | Induces apoptosis in cancer cells | Pre-G1 phase: 24.71% | Significant increase compared to control |
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-4-27(5-2)13-14-28-23(18-10-8-11-19(15-18)32-3)22(25(30)26(28)31)24(29)21-16-17-9-6-7-12-20(17)33-21/h6-12,15-16,23,30H,4-5,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNXAQHTQUBAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.